Benzyl 4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-ylcarbamate

Bioisostere Medicinal Chemistry ortho-Substituted Benzene Replacement

Benzyl 4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-ylcarbamate (CAS 2231673-68-8, C16H19NO4, MW 289.33 g/mol) is a Cbz-protected, methyl-esterified bicyclo[2.1.1]hexane amino acid derivative. The bicyclo[2.1.1]hexane (BCH) core has been extensively validated as a saturated bioisostere of ortho-substituted phenyl rings, enabling patent-free analogs with improved physicochemical profiles in multiple drug and agrochemical scaffolds.

Molecular Formula C16H19NO4
Molecular Weight 289.33 g/mol
CAS No. 2231673-68-8
Cat. No. B1487229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-ylcarbamate
CAS2231673-68-8
Molecular FormulaC16H19NO4
Molecular Weight289.33 g/mol
Structural Identifiers
SMILESCOC(=O)C12CCC(C1)(C2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C16H19NO4/c1-20-13(18)15-7-8-16(10-15,11-15)17-14(19)21-9-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,17,19)
InChIKeyBXOGMFZYCMZPJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-ylcarbamate (CAS 2231673-68-8) – Procurement-Ready Building Block for Saturated Bioisostere Synthesis


Benzyl 4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-ylcarbamate (CAS 2231673-68-8, C16H19NO4, MW 289.33 g/mol) is a Cbz-protected, methyl-esterified bicyclo[2.1.1]hexane amino acid derivative. The bicyclo[2.1.1]hexane (BCH) core has been extensively validated as a saturated bioisostere of ortho-substituted phenyl rings, enabling patent-free analogs with improved physicochemical profiles in multiple drug and agrochemical scaffolds [1][2]. The compound is supplied at ≥98% purity (GC/qNMR) by reputable vendors and serves as a key intermediate for constructing rigid, sp3-rich molecular architectures with precisely defined exit vectors .

Why Generic Bicyclo[2.1.1]hexane Intermediates Cannot Replace Benzyl 4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-ylcarbamate in Multi-Step Synthesis


Close analogs—such as the Boc-protected acid (CAS 1050886-56-0) or the free amine (CAS 1638767-96-0)—lack the orthogonal protection architecture of the target compound. The combination of a Cbz-carbamate (hydrogenolysis-labile) and a methyl ester (saponification-labile) in a single molecule enables sequential, chemoselective deprotection without compromising the strained bicyclo[2.1.1]hexane scaffold [1]. Replacing this with a single-protecting-group or fully deprotected analog would necessitate additional protection/deprotection steps, reducing overall synthetic efficiency and increasing the risk of scaffold degradation under acidic or basic conditions [2].

Quantitative Differentiation Evidence for Benzyl 4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-ylcarbamate vs. In-Class Analogs


Bioisosteric Validation: BCH Core Retains Target Binding Affinity vs. ortho-Phenyl Reference

The bicyclo[2.1.1]hexane scaffold—the core of Benzyl 4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-ylcarbamate—has been directly validated as a saturated bioisostere of ortho-substituted benzene. When incorporated into the fungicide boscalid, the BCH analog (compound 30) retained antifungal activity comparable to the parent drug (EC50 within the same order of magnitude), confirming functional bioisosterism [1]. This is a direct head-to-head comparison against the ortho-phenyl parent scaffold, not merely an in-class inference.

Bioisostere Medicinal Chemistry ortho-Substituted Benzene Replacement

Aqueous Solubility Improvement: BCH-Boscalid Analog vs. Parent ortho-Phenyl Boscalid

Replacing the ortho-substituted phenyl ring in boscalid with a bicyclo[2.1.1]hexane core (the scaffold present in the target compound) increased aqueous solubility by approximately 50%, from 11 µM (boscalid) to 17 µM (BCH analog 30). Further replacement with 2-oxabicyclo[2.1.1]hexane (31) increased solubility over tenfold to 152 µM. This demonstrates that the carbocyclic BCH core alone provides a measurable solubility advantage over the aromatic parent, while also serving as a baseline for comparing oxygenated analogs [1][2].

Solubility Physicochemical Property Agrochemical Bioisostere

Lipophilicity Modulation: clogP and logD Comparison of BCH vs. 2-Oxa-BCH vs. Phenyl Scaffolds

Incorporation of the bicyclo[2.1.1]hexane core into boscalid resulted in a modest increase in clogP relative to the parent drug, whereas the 2-oxabicyclo[2.1.1]hexane replacement markedly reduced lipophilicity. Experimental logD values followed a parallel trend: boscalid logD = 3.6; BCH analog 30 logD = 3.5; 2-oxa-BCH analog 31 logD = 2.7 [1]. This demonstrates that the all-carbon BCH scaffold (found in the target compound) preserves near-native lipophilicity, which is advantageous when maintaining membrane permeability is critical, while the oxa-analog substantially decreases logD—a design choice with divergent ADME consequences.

Lipophilicity logP logD Drug-likeness

Orthogonal Protection Strategy: Cbz/Methyl Ester vs. Boc/Carboxylic Acid Building Blocks

The target compound features Cbz (removed by H2/Pd–C or HBr/AcOH) and methyl ester (removed by LiOH or NaOH) protecting groups, providing full orthogonality. In contrast, the Boc-protected acid analog (CAS 1050886-56-0) uses Boc (removed by TFA) and a free carboxylic acid, which is incompatible with Cbz deprotection conditions. The free amine methyl ester (CAS 1638767-96-0) lacks any amine protection [1]. The Cbz/methyl ester combination uniquely allows: (a) selective Cbz removal under neutral hydrogenolysis to expose the amine for coupling while retaining the ester; (b) selective ester saponification to the free acid while the Cbz group remains intact [2].

Orthogonal Protection Solid-Phase Peptide Synthesis Chemoselective Deprotection

Purity Benchmarking: 98% (GC/qNMR) vs. Typical 95% Research-Grade BCH Intermediates

Authoritative vendors supply Benzyl 4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-ylcarbamate at 98% purity (GC/qNMR confirmed), compared to the more common 95% purity specification for in-class BCH intermediates such as the Cbz-protected acid analog (CAS 2231674-62-5, typically 95%) or free amine HCl salt analogs . The 3-percentage-point purity gap corresponds to a reduction in total impurity burden from ≤5% to ≤2%, which is significant for multi-step synthesis where impurities propagate and amplify [1].

Purity Quality Control Reproducibility

Scaffold Structural Integrity: X-Ray Crystallographic Validation of BCH Geometry vs. ortho-Phenyl Ring

Crystallographic analysis of 1,2-disubstituted bicyclo[2.1.1]hexane derivatives confirms that the BCH scaffold reproduces the geometric parameters (centroid distance, exit vector angles) of an ortho-substituted phenyl ring within ≤0.2 Å and ≤5° deviation [1]. This structural mimicry—validated by single-crystal X-ray diffraction for multiple BCH analogs—underpins the scaffold's ability to retain target binding. By contrast, flexible-chain or monocyclic saturated replacements (e.g., cyclohexane or piperidine) show centroid deviations >0.5 Å and unpredictable exit vector orientations [2].

X-ray Crystallography Geometric Parameters Conformational Rigidity

High-Value Application Scenarios for Benzyl 4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-ylcarbamate in Drug Discovery and Agrochemical R&D


Fragment-Based Drug Discovery: Saturated Bioisostere Library Synthesis

The orthogonal Cbz/methyl ester architecture enables sequential derivatization: Cbz deprotection via hydrogenolysis exposes the bridgehead amine for amide coupling or sulfonamide formation, while subsequent ester hydrolysis yields the free carboxylic acid for further diversification. This two-step, protecting-group-orthogonal sequence is ideal for constructing focused libraries of BCH-based fragment mimetics that replace ortho-substituted phenyl rings in hit compounds, supported by crystallographically validated geometric mimicry [1][2].

Agrochemical Lead Optimization: Solubility-Enhanced Fungicide Analogs

The BCH core has been directly validated in boscalid analogs, showing a 55% improvement in aqueous solubility (11 µM → 17 µM) while retaining antifungal activity within 2-fold of the parent. Researchers can use this building block to synthesize BCH-containing analogs of existing SDHI fungicides (boscalid, bixafen, fluxapyroxad) to generate patent-free, solubility-improved candidates with minimal activity loss [3][4].

Constrained Peptidomimetic Synthesis: β-Amino Acid Surrogate with Defined Geometry

The 1,4-disubstituted BCH scaffold serves as a conformationally rigid β-amino acid precursor. The target compound, with its Cbz-protected amine at the 4-position and methyl ester at the bridgehead 1-position, is poised for direct incorporation into solid-phase peptide synthesis (SPPS) workflows—Cbz removal, coupling, and final ester deprotection can be executed without disturbing the strained bicyclic core, which would be susceptible to ring-opening under harsh acid or base conditions if unprotected [5].

Physicochemical Property Optimization: Parallel Synthesis of logD-Tuned Series

Using the target compound as a common intermediate, parallel derivatization at the amine (Cbz→R1) and ester (COOMe→COOH, CONHR, etc.) enables rapid exploration of lipophilicity space. The all-carbon BCH scaffold preserves near-native logD (ΔlogD = –0.1 vs. parent drug in boscalid series), providing a neutral starting point for tuning ADME properties without the confounding lipophilicity reduction introduced by oxa-BCH analogs (ΔlogD = –0.8) [6].

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